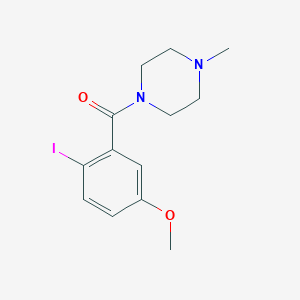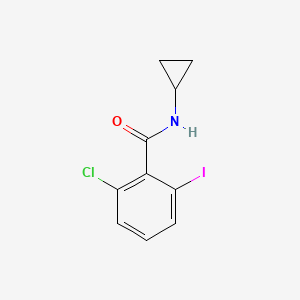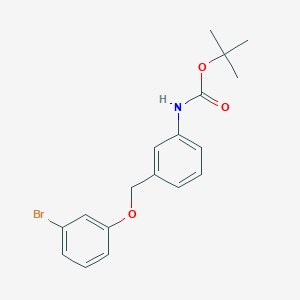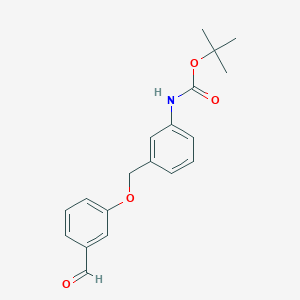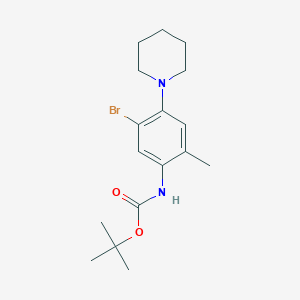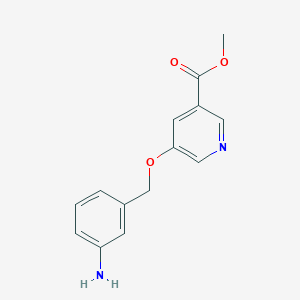
Methyl 5-((3-Aminobenzyl)oxy)nicotinate
Vue d'ensemble
Description
Methyl 5-((3-Aminobenzyl)oxy)nicotinate is a useful research compound. Its molecular formula is C14H14N2O3 and its molecular weight is 258.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 5-((3-Aminobenzyl)oxy)nicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-((3-Aminobenzyl)oxy)nicotinate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Nicotinamide N-methyltransferase Studies : This compound is utilized in the study of nicotinamide N-methyltransferase (NNMT) and amine N-methyltransferase (ANMT) in rat liver and kidney (Sano, Endo, & Takitani, 1992).
Methyl-Accepting Chemotaxis Proteins Research : It is used for identifying the amino acid residue modified in Bacillus subtilis methyl-accepting chemotaxis proteins (Ahlgren & Ordal, 1983).
Study in Rabbit Liver and Human Urine : It plays a role in oxidizing nicotinamide chloride in rabbit liver and human urine (Holman & Wiegand, 1948).
Impact on Glucose Utilization and Energy Generation : This compound interferes with the mitogen-stimulated increase in NAD levels and can produce alterations in pathways of glucose utilization and energy generation (Berger et al., 1987).
Neuronal Nicotinic Acetylcholine Receptors : It potentiates agonist responses of neuronal nicotinic acetylcholine receptors, suggesting cross-talk between neuroreceptors and synapses in the central nervous system (Schrattenholz et al., 1996).
P2Y12 Receptor Antagonism : Methyl 5-((3-Aminobenzyl)oxy)nicotinate is an antagonist of the P2Y12 receptor, important in antiplatelet therapies (Bach et al., 2013).
Parkinson's Disease Therapy : It is a potential SIRT2 inhibitor for Parkinson's disease therapy (Ai et al., 2016).
Antinociceptive Activity : Exhibits effective peripheral and central antinociceptive activity in models of pain in mice (Erharuyi et al., 2015).
Metabolite of Nicotinic Acid : Identified as a new metabolite of nicotinic acid, oxidized in the liver and urine of human subjects (Dean & Holman, 1949).
Schizophrenia Diagnosis : May contribute to the diagnosis of schizophrenia by detecting reduced membrane arachidonic acid levels (Ward et al., 1998).
Propriétés
IUPAC Name |
methyl 5-[(3-aminophenyl)methoxy]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-18-14(17)11-6-13(8-16-7-11)19-9-10-3-2-4-12(15)5-10/h2-8H,9,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWSJJKYASGZOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN=C1)OCC2=CC(=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-((3-Aminobenzyl)oxy)nicotinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



